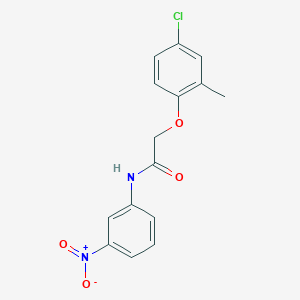

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a related compound, was achieved through alkylation and nitration, indicating a methodology that could be adapted for synthesizing the compound of interest (Zhang Da-yang, 2004). Another study demonstrates the use of a Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, showcasing the potential for efficient synthesis routes (A. Vavasori et al., 2023).

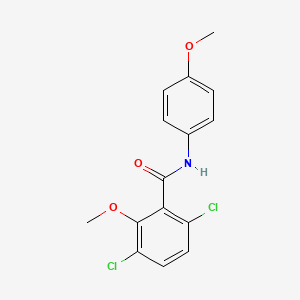

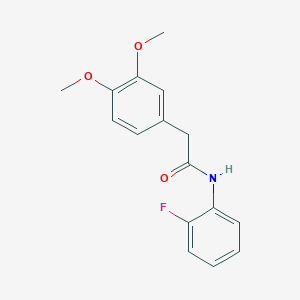

Molecular Structure Analysis

The molecular structure of acetanilides, closely related to the compound of interest, has been extensively studied. For instance, the conformation of the N—H bond in structures of similar compounds shows specific orientations relative to substituent groups, which can influence the compound's reactivity and properties. The geometric parameters and hydrogen bonding patterns have been analyzed, indicating dual intermolecular N—H⋯O hydrogen bonds in certain cases (B. Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of acetamide derivatives towards various chemical reactions has been explored, revealing insights into their chemical behavior. For example, the synthesis and characterization of N-Methyl-2-(4-phenoxyphenoxy) acetamide involved reactions with DMF and potassium carbonate, indicating the compound's potential to undergo further chemical transformations (Gao Yonghong, 2009).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure analysis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides reveals the presence of intra- and intermolecular hydrogen bonds, affecting their solubility and stability (T. Romero et al., 2008).

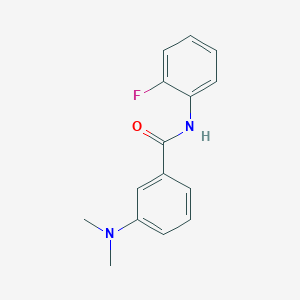

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with other molecules, have been studied. For example, the synthesis, crystal structure, and optical properties of a similar compound were investigated for anion detection, demonstrating the compound's ability to interact selectively with certain ions (P. Jansukra et al., 2021).

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-10-7-11(16)5-6-14(10)22-9-15(19)17-12-3-2-4-13(8-12)18(20)21/h2-8H,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMUUGRLVHIBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)

![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)

![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)

![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)

![(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5533549.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)

![N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5533575.png)

![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)